Structural Differentiation: α-Hydroxy Ketone Linker versus Urea and Simple Amide Linkers in Thiophene Carboxamide IKK-2 Inhibitors
The target compound contains an α-hydroxy ketone linker (–CH(OH)–C(=O)–) connecting the thiophene-2-carboxamide to the 4-chlorophenyl ring. This differs fundamentally from the urea-based linker (–NH–C(=O)–NH–) in the benchmark IKK-2 inhibitor TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, IC50 = 17.9 nM) [1] and the simple amide linker in SC-514 (3-amino-5-(3-thiophenyl)-2-thiophenecarboxamide, IC50 = 3–12 μM) [2]. The α-hydroxy ketone introduces an additional hydrogen bond donor (the hydroxyl group) and acceptor (the ketone carbonyl), increasing the total hydrogen bond acceptor count to 4 versus 3 for TPCA-1 [3]. This altered hydrogen bonding capacity is predicted to modulate binding interactions within the kinase ATP pocket, offering a distinct selectivity fingerprint.
| Evidence Dimension | Linker chemistry / hydrogen bond donor-acceptor count |
|---|---|
| Target Compound Data | α-Hydroxy ketone linker; HBD = 2, HBA = 4 |
| Comparator Or Baseline | TPCA-1 (urea linker; HBD = 3, HBA = 3); SC-514 (simple amide; HBD = 2, HBA = 3) |
| Quantified Difference | HBA increased by +1 vs. TPCA-1 and SC-514; HBD reduced by -1 vs. TPCA-1 |
| Conditions | Computed physicochemical properties (PubChem 2.1) |
Why This Matters
The distinct hydrogen bonding profile of the α-hydroxy ketone linker can redirect kinase selectivity away from IKK-2 toward alternative targets, creating a differentiated tool compound for pathway deconvolution studies.
- [1] Podolin, P. L. et al. J. Pharmacol. Exp. Ther. 2005, 312 (1), 373–381. View Source
- [2] Kishore, N. et al. A Selective IKK-2 Inhibitor Blocks NF-κB-dependent Gene Expression in IL-1β-Stimulated Synovial Fibroblasts. J. Biol. Chem. 2003, 278 (35), 32861–32871. View Source
- [3] PubChem CID 44614897 and CID 9903786 (TPCA-1), Computed Properties. National Center for Biotechnology Information, 2025. View Source
